1-(4-{[4-(3-Methoxybenzyl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one
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Overview
Description
1-(4-{[4-(3-METHOXYBENZYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE is a complex organic compound with significant potential in various scientific fields. This compound features a piperazine ring, a sulfonyl group, and a pyrrolidinone moiety, making it a versatile molecule for chemical synthesis and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-{[4-(3-METHOXYBENZYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE typically involves multi-step reactions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . The reaction conditions often involve the use of bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and reagents such as diphenylvinylsulfonium triflate.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 1-(4-{[4-(3-METHOXYBENZYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
1-(4-{[4-(3-METHOXYBENZYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-{[4-(3-METHOXYBENZYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-(3-Methoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine
- 1-(4-Methoxybenzyl)piperazine
Comparison: 1-(4-{[4-(3-METHOXYBENZYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE is unique due to its combination of a piperazine ring, sulfonyl group, and pyrrolidinone moiety. This structure provides distinct chemical and biological properties compared to similar compounds, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C22H27N3O4S |
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Molecular Weight |
429.5 g/mol |
IUPAC Name |
1-[4-[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]sulfonylphenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C22H27N3O4S/c1-29-20-5-2-4-18(16-20)17-23-12-14-24(15-13-23)30(27,28)21-9-7-19(8-10-21)25-11-3-6-22(25)26/h2,4-5,7-10,16H,3,6,11-15,17H2,1H3 |
InChI Key |
PTRPUVGMVAQALL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)N4CCCC4=O |
Origin of Product |
United States |
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